![molecular formula C48H92NO8P B1264426 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)

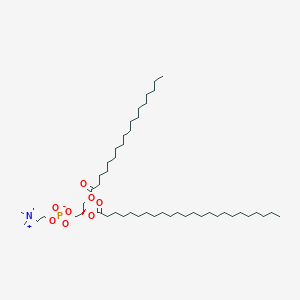

1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

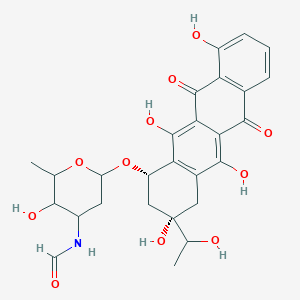

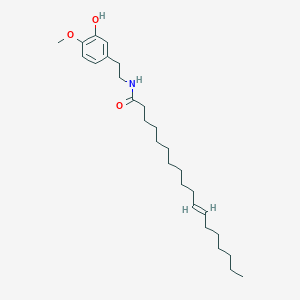

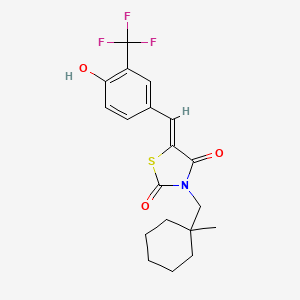

1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:2 in which the acyl group specified at positions 1 and 2 is (11Z)-eicosenoyl respectively. It derives from an (11Z)-icos-11-enoic acid.

Aplicaciones Científicas De Investigación

Enzymatic Functions and Biomedical Applications

Enzymatic Reactions in Lipid Vesicles 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, as a phosphatidylcholine derivative, is often involved in the formation of lipid vesicles or liposomes, which are crucial in biomedical applications. Studies highlight that enzyme-containing lipid vesicles have substantial implications in various fields, including cheese production, medical and biomedical applications such as enzyme-replacement therapy, and as carriers in drug delivery systems. These vesicles serve as nanoreactors where enzymes encapsulated inside the vesicles catalyze reactions, indicating their significance in bioengineering and pharmaceuticals (Walde & Ichikawa, 2001).

Influence on Membrane Functions and Disease Treatment

Essential Phospholipids in Fatty Liver Disease Phospholipids like 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine are critical in treating membrane-associated disorders. Their role in treating fatty liver diseases (FLDs) is particularly noteworthy. Essential phospholipids (EPLs) from sources such as soybean, which contain components like 1,2-dilinoleoylphosphatidylcholine, demonstrate anti-inflammatory, antioxidant, antifibrogenic, antiapoptotic, membrane-protective, and lipid-regulating effects. They are instrumental in improving or normalizing symptoms, clinical findings, and liver histology in FLDs, highlighting their therapeutic potential in liver health (Gundermann et al., 2016).

Role in Atherosclerosis and Vascular Function

Oxidized Phospholipids and Atherosclerosis Oxidized forms of phospholipids, possibly including oxidized derivatives of 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, play a significant role in the progression of atherosclerosis. These oxidized phospholipids are major regulators in vascular cells and are implicated in modulating over a thousand genes in endothelial cells, some promoting and others inhibiting atherogenesis. They are involved in various cell signaling pathways and serve as ligands for receptors like CD36, influencing vascular cell functions and potentially contributing to coronary events (Berliner & Watson, 2005).

Propiedades

Nombre del producto |

1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |

|---|---|

Fórmula molecular |

C48H92NO8P |

Peso molecular |

842.2 g/mol |

Nombre IUPAC |

[(2R)-2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,46H,6-19,24-45H2,1-5H3/b22-20-,23-21-/t46-/m1/s1 |

Clave InChI |

AEUCYCQYAUFAKH-DITNKEBASA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)

![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)